

Spectroscopic Profile of 4-(2,2,2-Trifluoroethoxy)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethoxy)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **4-(2,2,2-Trifluoroethoxy)phenol**. Due to the limited availability of published experimental spectra, this document presents predicted data based on the compound's chemical structure, alongside generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Chemical Formula: $C_8H_7F_3O_2$

Molecular Weight: 192.14 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-(2,2,2-Trifluoroethoxy)phenol**.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 6.8	Multiplet	4H	Aromatic protons (AA'BB' system)
~4.35	Quartet (q)	2H	-OCH ₂ CF ₃
~5.0 - 6.0	Broad Singlet	1H	Phenolic -OH

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data but are expected to appear as a complex multiplet. The phenolic proton's chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155	C-OH
~152	C-O-CH ₂
~123 (q, J \approx 277 Hz)	-CF ₃
~116	Aromatic CH
~115	Aromatic CH
~66 (q, J \approx 35 Hz)	-OCH ₂ -

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The methylene carbon will also show coupling to the fluorine atoms.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1610, 1510	Medium-Strong	Aromatic C=C stretch
1250 - 1000	Strong	C-O stretch (ether and phenol), C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
192	[M] ⁺
109	[M - CF ₃ CH ₂ O] ⁺
83	[CF ₃ CH ₂] ⁺

Note: The predicted mass spectrum is based on common fragmentation patterns for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-(2,2,2-Trifluoroethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2,2,2-Trifluoroethoxy)phenol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 500 MHz spectrometer.
 - Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

- Use standard acquisition parameters for both ^1H and ^{13}C NMR.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the IR spectrum in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Scan the sample and ratio the spectrum against the background.
- Data Processing: Label the significant peaks in the spectrum.

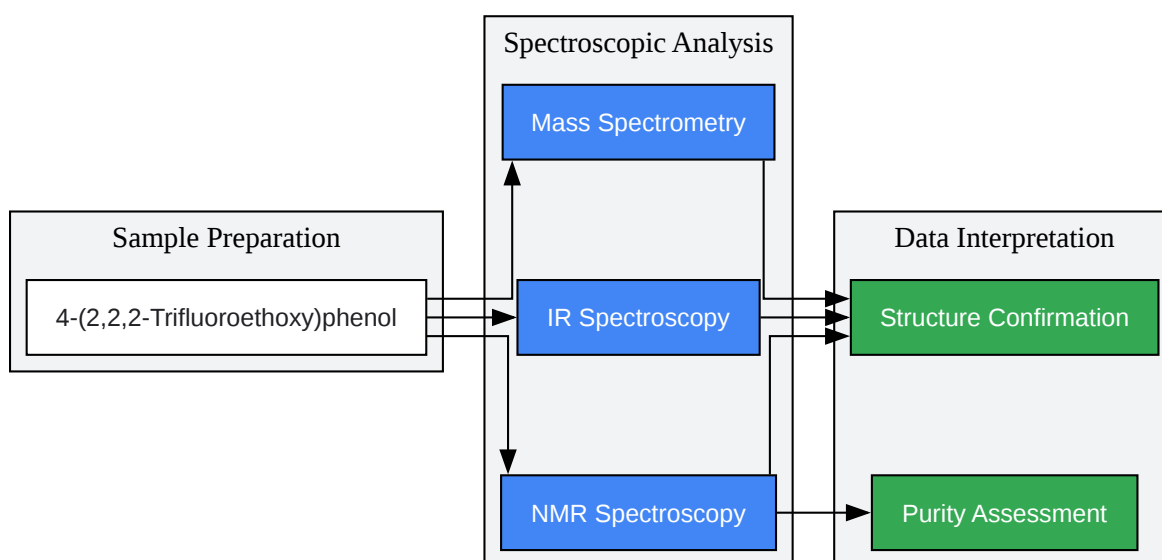
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-(2,2,2-Trifluoroethoxy)phenol**.



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Caption: Workflow for the spectroscopic analysis of **4-(2,2,2-Trifluoroethoxy)phenol**.

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